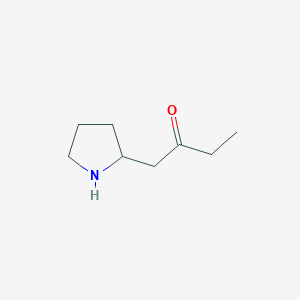
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of boron reagents, which are essential for this coupling, involves specific methods tailored for their application under Suzuki–Miyaura coupling conditions .
Analyse Chemischer Reaktionen
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine ring can be functionalized through hydrogenation, cyclization, and cycloaddition reactions . Common reagents used in these reactions include palladium catalysts for hydrogenation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including their use as potential drugs . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets in biological systems. . The specific pathways and molecular targets involved depend on the compound’s structure and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be compared with other piperidine derivatives, such as 2-(1-Ethylpiperidin-4-yl)ethanamine . While both compounds share a piperidine ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. The unique presence of the fluoroacetic acid moiety in this compound distinguishes it from other similar compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C9H16FNO2 |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
2-(1-ethylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H16FNO2/c1-2-11-5-3-7(4-6-11)8(10)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
QFILAFSTQNVPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)


![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)

![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)




